Cobalt fluoride (CoF2), tetrahydrate (8CI,9CI)

CAS No.:

Cat. No.: VC16188429

Molecular Formula: CoF2H8O4

Molecular Weight: 168.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CoF2H8O4 |

|---|---|

| Molecular Weight | 168.99 g/mol |

| IUPAC Name | difluorocobalt;tetrahydrate |

| Standard InChI | InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

| Standard InChI Key | MNHUTFNEBYCZAF-UHFFFAOYSA-L |

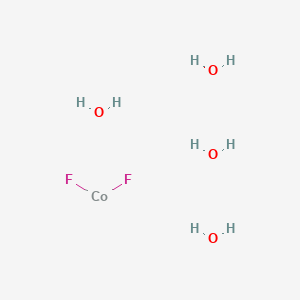

| Canonical SMILES | O.O.O.O.F[Co]F |

Introduction

Structural Characteristics and Molecular Composition

Crystalline Architecture

Cobalt(II) fluoride tetrahydrate crystallizes in a red orthogonal lattice, contrasting with the tetragonal rutile structure of anhydrous CoF₂ . The hydrated form features octahedral cobalt centers coordinated by four water molecules and two fluoride ions, forming a stable crystalline network . This arrangement is disrupted during dehydration, leading to structural reorganization into the anhydrous phase .

Molecular and Formula Details

The compound’s molecular formula, CoF₂·4H₂O, reflects a 1:2:4 stoichiometric ratio of cobalt, fluoride, and water . PubChem lists its systematic name as Cobalt(2+) fluoride--water (1/2/4), with synonyms including Cobalt(II) fluoride tetrahydrate and AKOS015911949 . Its molecular weight (168.99 g/mol) is derived from the contributions of cobalt (58.93 g/mol), fluorine (38.00 g/mol), and water (72.06 g/mol) .

Table 1: Structural Properties of CoF₂·4H₂O

| Property | Value/Description | Source |

|---|---|---|

| Crystal System | Orthogonal | |

| Coordination Geometry | Octahedral (Co²⁺) | |

| Molecular Weight | 168.99 g/mol | |

| CAS Number | 13817-37-3 |

Synthesis and Preparation Methods

Hydration of Anhydrous CoF₂

The tetrahydrate form is typically synthesized by dissolving cobalt(II) oxide (CoO) or cobalt(II) chloride (CoCl₂) in hydrofluoric acid (HF) :

This exothermic reaction proceeds under controlled conditions to prevent premature dehydration .

Dehydration Pathway

Thermal analysis reveals a two-step dehydration mechanism :

-

Step 1 (80–175°C): Loss of 3.5 water molecules yields an amorphous intermediate (CoF₂·0.5H₂O).

-

Step 2 (175–300°C): Complete dehydration to α-CoF₂, stable up to 400°C .

The enthalpy change for the entire process is 24.0 kJ/mol, as determined by differential scanning calorimetry .

Table 2: Dehydration Stages of CoF₂·4H₂O

| Stage | Temperature Range (°C) | Product | Enthalpy (kJ/mol) |

|---|---|---|---|

| 1 | 80–175 | CoF₂·0.5H₂O (amorphous) | 16.2 |

| 2 | 175–300 | α-CoF₂ | 7.8 |

Physicochemical Properties

Magnetic Behavior

The anhydrous form (α-CoF₂) exhibits antiferromagnetic ordering below 37.7 K . This property is attenuated in the hydrated phase due to disrupted magnetic interactions from water coordination .

Applications in Technology and Industry

Lithium-Ion Battery Electrodes

α-CoF₂, derived from CoF₂·4H₂O dehydration, serves as a high-capacity cathode material. Its layered structure facilitates lithium-ion intercalation, enhancing energy density up to 600 mAh/g .

Catalysis and Optical Deposition

CoF₂·4H₂O acts as a precursor for cobalt-based catalysts in alloy production . High-purity forms (>99.99%) improve optical coating uniformity in thin-film applications .

| Parameter | Value/Recommendation | Source |

|---|---|---|

| LD₅₀ | Not available | |

| Decomposition Products | HF, CoO | |

| PPE | Acid-resistant gloves, goggles |

Recent Research Advancements

In Situ Dehydration Analysis

Integrated X-ray diffraction and calorimetric studies have resolved ambiguities in the dehydration mechanism . The identification of CoF₂·0.5H₂O as an intermediate enables precise phase control during anhydrous CoF₂ synthesis .

Environmental Applications

Ongoing research explores CoF₂·4H₂O’s potential in fluoride ion capture, leveraging its high affinity for aqueous fluoride species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume